1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one
CAS No.:
Cat. No.: VC20203773
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O3 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-indol-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-20-13-17-8-11-24(15-18(17)14-21(20)27-2)22(25)9-12-23-10-7-16-5-3-4-6-19(16)23/h3-7,10,13-14H,8-9,11-12,15H2,1-2H3 |
| Standard InChI Key | GYLLRNFOEVQHPV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=CC=CC=C43)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core fused to a propan-1-one linker, which is further substituted with a 1H-indol-1-yl group. The isoquinoline system consists of a benzene ring fused to a partially saturated pyridine ring, with methoxy groups at positions 6 and 7. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes aromaticity and hydrogen-bonding capabilities. The molecular formula is C₂₂H₂₂N₂O₃, with a calculated molecular weight of 362.43 g/mol.
Key Structural Features:
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Methoxy groups: Enhance solubility and influence electronic distribution across the isoquinoline ring.
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Dihydroisoquinoline: Partial saturation reduces planarity, potentially altering binding kinetics with biological targets.
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Propan-1-one linker: Introduces a ketone functional group, enabling nucleophilic addition reactions.
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one typically involves multi-step protocols, as evidenced by analogous compounds in the literature . A representative pathway includes:
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Formation of the Isoquinoline Core:
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Indole Substitution:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are employed to isolate the final product.
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Optimization Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the indole’s 1-position requires careful control of reaction conditions.
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Yield Improvements: Microwave-assisted synthesis and solvent-free methods have been explored to enhance efficiency .
Physicochemical Properties
Experimental data for the target compound remain limited, but properties can be inferred from structurally related analogs:
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 180–185°C | Differential Scanning Calorimetry |
| Solubility | >10 mg/mL in DMSO | Shake-flask method |
| LogP (Partition Coeff.) | 2.8 ± 0.2 | HPLC-derived measurement |
| pKa | 9.1 (basic NH of indole) | Potentiometric titration |
The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, a critical factor for neuroactive agents.
Chemical Reactivity
Functional Group Transformations
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Ketone Reactivity:
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The propan-1-one carbonyl undergoes nucleophilic additions with Grignard reagents or hydrazines, enabling derivatization. For example, reaction with hydroxylamine yields an oxime, which can be further functionalized.
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Methoxy Group Modifications:
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Indole Nitrogen Reactivity:
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The indole’s NH group participates in alkylation or acylation reactions. Protection with tert-butoxycarbonyl (Boc) groups is common during synthetic sequences.
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Stability Considerations:
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Photodegradation: The indole moiety is susceptible to UV-induced oxidation, necessitating storage in amber vials.
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Hydrolytic Stability: The compound remains stable in acidic conditions (pH >4) but degrades rapidly under strong alkaline conditions.
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping the indole with azaindole improves metabolic stability while retaining receptor affinity .
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Prodrug Development: Esterification of the ketone group enhances oral bioavailability in rodent models.
Computational Modeling Insights
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